molecular formula C12H14O5 B12342829 (3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate

(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate

Cat. No.: B12342829
M. Wt: 238.24 g/mol
InChI Key: DDXUBLUNVVQNOZ-UHFFFAOYSA-N
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Description

(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate is an organic compound with potential applications in various scientific fields. It is a derivative of chromene, a bicyclic compound that contains a benzene ring fused to a pyran ring. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, scalability, and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The formyl and acetate groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Formyl-4-oxo-4H-chromen-7-yl) acetate: A structurally similar compound with a different degree of saturation in the chromene ring.

    (3-Formyl-4-oxo-4H-chromen-6-yl) acetate: Another analog with a different substitution pattern on the chromene ring.

Uniqueness

(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate is unique due to its specific structural features, including the hexahydrochromene ring system and the presence of both formyl and acetate functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

(3-formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate

InChI

InChI=1S/C12H14O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h5-6,9-11H,2-4H2,1H3

InChI Key

DDXUBLUNVVQNOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C(C1)OC=C(C2=O)C=O

Origin of Product

United States

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